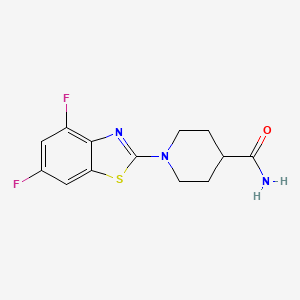

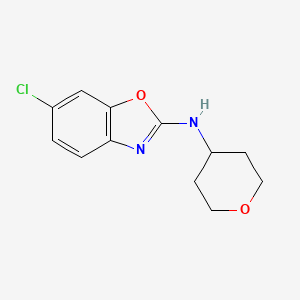

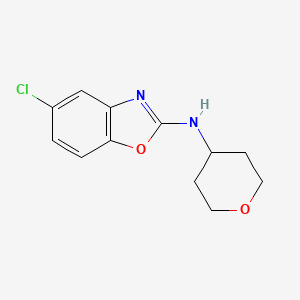

![molecular formula C13H15ClN2O2 B6460478 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol CAS No. 2549036-26-0](/img/structure/B6460478.png)

4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Chemical Reactions Analysis

While specific chemical reactions involving “4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol” are not detailed in the available literature, benzoxazole derivatives have been shown to have a wide range of biological activities, suggesting they may participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Benzoxazole, a core component of the compound, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Medicinal Chemistry

The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Drug Discovery

The compound is a potent dual orexin receptor antagonist that is currently being tested in phase III clinical trials for the treatment of primary insomnia .

Treatment of Insomnia

Suvorexant, an orexin receptor antagonist, was approved by the U.S. FDA in 2014 to treat insomnia . In February 2020, Suvorexant became the first medication to be approved for treating sleep disorders in Alzheimer’s disease .

Anticancer Research

Benzoxazole derivatives are known to exhibit anticancer activity .

Antimicrobial Research

Benzoxazole derivatives are known to exhibit antimicrobial activity .

Anti HIV Research

Benzoxazole derivatives are known to exhibit anti HIV activity .

Dopamine D4 Agonists

Benzoxazole derivatives are known to act as dopamine D4 agonists .

Wirkmechanismus

Target of Action

The primary target of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor in the brain that are activated by the neuropeptides orexin A and B . These receptors play a crucial role in regulating sleep-wake cycles, appetite, and mood .

Mode of Action

4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol acts as a dual orexin receptor antagonist . It inhibits the excitatory neuropeptides orexins A and B by binding to both types of orexin receptors . This inhibition decreases the activity of orexin neurons, leading to a reduction in wakefulness and an increase in sleep .

Biochemical Pathways

The action of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol on the orexin receptors affects the orexinergic system . This system plays a key role in the regulation of sleep-wake cycles. By blocking the orexin receptors, this compound can help to normalize these cycles, particularly in conditions like insomnia .

Pharmacokinetics

It is known that the compound has good potency and improved pharmacokinetics . It is also known to form reactive metabolites in microsomal incubations .

Result of Action

The primary result of the action of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is the induction of sleep . By inhibiting the orexin receptors, it reduces wakefulness and promotes sleep . This makes it a potential treatment for conditions like insomnia .

Eigenschaften

IUPAC Name |

4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-8-1-6-12-11(7-8)16-13(18-12)15-9-2-4-10(17)5-3-9/h1,6-7,9-10,17H,2-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRHSKVWZCYDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC3=C(O2)C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-6-methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6460409.png)

![N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460411.png)

![4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460421.png)

![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6460448.png)

![4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460463.png)

![4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B6460465.png)

![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B6460472.png)

![4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6460476.png)